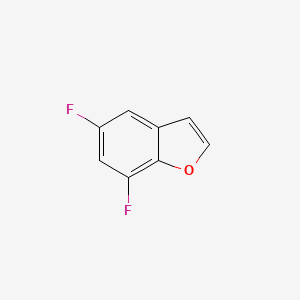

5,7-Difluoro-1-benzofuran

Description

5,7-Difluoro-1-benzofuran is a chemical compound belonging to the benzofuran family, characterized by the presence of two fluorine atoms at the 5th and 7th positions on the benzofuran ring.

Properties

Molecular Formula |

C8H4F2O |

|---|---|

Molecular Weight |

154.11 g/mol |

IUPAC Name |

5,7-difluoro-1-benzofuran |

InChI |

InChI=1S/C8H4F2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H |

InChI Key |

NOWFKCHQXFGPNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-1-benzofuran typically involves the introduction of fluorine atoms into the benzofuran ring. One common method is the electrophilic fluorination of a pre-formed benzofuran ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorination techniques can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine atoms deactivate the benzofuran ring, directing electrophiles to specific positions.

Notes:

-

Bromination occurs at the less deactivated positions (3 and 6) due to steric and electronic effects .

-

Formylation via Vilsmeier-Haack reaction selectively targets the 2-position .

Transition Metal-Catalyzed Cross-Coupling

Nickel- and palladium-catalyzed couplings enable functionalization of the C–F bond or aromatic positions.

Mechanistic Insights:

-

Nickel-mediated coupling proceeds via nickelacyclopropane intermediates, enabling C–F bond activation .

-

Palladium catalysts facilitate coupling at the 3-position through oxidative addition .

Nucleophilic Aromatic Substitution

Fluorine substituents undergo substitution under strongly basic or catalytic conditions.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide | K₂CO₃, DMSO, 120°C | 5-Fluoro-7-methoxybenzofuran | 68% | |

| Amines | CuI, DMF, 100°C | 5,7-Diaminobenzofuran | 55% |

Limitations:

Oxidation and Reduction

The benzofuran core and substituents undergo redox transformations.

Key Observations:

-

Oxidation of methyl groups to carboxylic acids proceeds efficiently with CrO₃ .

-

Hydrogenation preserves fluorine substituents while saturating the furan ring .

Cycloaddition Reactions

The furan moiety participates in [4+2] and [3+2] cycloadditions.

| Reaction Type | Dienophile/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Diels-Alder | Maleic anhydride | Tricyclic benzofuran-lactone | 58% | |

| 1,3-Dipolar | Nitrile oxide | Isoxazoline-fused benzofuran | 63% |

Stereochemical Notes:

Functional Group Transformations

Derivatization of substituents expands structural diversity.

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | SOCl₂, ROH | 5,7-Difluorobenzofuran-2-carboxylate | 90% | |

| Alkylation | R-X, K₂CO₃ | 3-Alkyl-5,7-difluorobenzofuran | 85% |

Radical Reactions

Free radical pathways enable unique cyclizations.

| Reaction Type | Initiator | Product | Yield | Source |

|---|---|---|---|---|

| Radical cyclization | AIBN, Bu₃SnH | Polycyclic benzofuran derivatives | 70% |

Application:

Scientific Research Applications

5,7-Difluoro-1-benzofuran derivatives are utilized in chemistry, biology, medicine, and industry for a variety of applications, including use as building blocks, bioactive molecules, and in drug development. Benzofurans, the class of compounds to which this compound belongs, have exhibited biological activities, such as antitumor, antibacterial, antioxidant, and antiviral properties.

Scientific Research Applications

This compound has applications in several scientific fields:

- Chemistry It serves as a building block in synthesizing complex fluorinated organic compounds. The presence of two fluorine atoms at the 5 and 7 positions provides unique electronic and steric properties, leading to different reactivity profiles compared to monofluorinated or chlorinated analogs.

- Biology It is studied as a bioactive molecule with potential antibacterial, antifungal, and antiviral properties. Studies focus on how this compound alters cellular functions through specific receptor interactions or enzymatic inhibition and can modulate biochemical pathways related to tumor growth and oxidative stress.

- Medicine It is explored for potential use in drug development because the presence of fluorine atoms can enhance its stability and bioavailability. The fluorine substituents can enhance binding affinity and selectivity towards specific enzymes or receptors.

- Industry It is utilized to develop advanced materials, like polymers and coatings, because fluorinated compounds are valued for their chemical resistance and durability.

This compound exhibits a range of biological activities attributed to its interaction with various molecular targets.

Research indicates several notable biological activities:

- Antitumor Activity It can inhibit tumor growth by modulating biochemical pathways related to cancer cell proliferation and apoptosis. Its mechanism often involves interaction with specific receptors or enzymes crucial in cancer biology.

- Antibacterial Properties It has demonstrated effectiveness against various bacterial strains, potentially because it can disrupt bacterial cell membranes or inhibit essential enzymatic processes.

- Antioxidant Effects The presence of fluorine enhances the compound's stability and reactivity, contributing to its antioxidant properties, which help scavenge free radicals and reduce oxidative stress in biological systems.

- Antiviral Activity Preliminary studies suggest potential antiviral effects, though further research is needed to elucidate these mechanisms fully and confirm efficacy against specific viral targets.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-1-benzofuran involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, potentially leading to increased efficacy in therapeutic applications. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

5-Fluoro-1-benzofuran: Contains a single fluorine atom and exhibits different reactivity and biological activity compared to 5,7-Difluoro-1-benzofuran.

7-Fluoro-1-benzofuran: Similar to 5-Fluoro-1-benzofuran but with the fluorine atom at the 7th position.

1-Benzofuran: The parent compound without any fluorine substitution, used as a reference for studying the effects of fluorination.

Uniqueness: this compound is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Biological Activity

5,7-Difluoro-1-benzofuran is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features two fluorine atoms at the 5th and 7th positions of the benzofuran ring. This dual fluorination enhances the compound's stability and lipophilicity, potentially improving its interactions with biological targets compared to its non-fluorinated counterparts. The presence of fluorine atoms can also influence the compound's reactivity and biological activity, making it a valuable scaffold for drug development.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine substituents enhance binding affinity to various enzymes and receptors involved in disease pathways. For instance, studies suggest that the compound may inhibit key enzymes associated with cancer proliferation and microbial resistance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular:

- Mycobacterium tuberculosis (Mtb) : Compounds related to benzofuran structures have shown promising activity against Mtb. For instance, derivatives of benzofuran have been evaluated for their minimum inhibitory concentration (MIC) against Mtb strains, with some showing MIC values as low as 2 μg/mL .

- Bacterial Infections : Studies have demonstrated that benzofuran derivatives possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.78 μg/mL to 6.25 μg/mL .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Key findings include:

- In Vitro Studies : Compounds derived from benzofuran scaffolds have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Some derivatives exhibited IC50 values lower than standard chemotherapeutics like sunitinib and sorafenib .

- Mechanistic Insights : The anticancer effects are thought to stem from the compound's ability to inhibit P-glycoprotein (P-gp) activity, which is crucial in drug resistance mechanisms in cancer cells .

Case Studies

Several studies have highlighted the biological activities of this compound and its derivatives:

Q & A

Basic: What synthetic methodologies are optimal for introducing fluorine substituents at the 5- and 7-positions of benzofuran scaffolds?

The synthesis of 5,7-Difluoro-1-benzofuran typically involves halogen-directed electrophilic substitution or transition-metal-catalyzed fluorination. A two-step strategy is commonly employed:

Regioselective Fluorination : Using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled conditions. For example, Kitamura et al. (2012) demonstrated fluorination of benzofuran derivatives using Pd-catalyzed C–H activation, achieving high regioselectivity at electron-deficient positions .

Validation : Post-synthetic characterization via and NMR (as in Bolchi et al., 2020) confirms substitution patterns by comparing chemical shifts of fluorinated vs. non-fluorinated analogs .

Table 1 : Key reaction conditions for fluorination

| Method | Catalyst/Reagent | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|

| Pd-Catalyzed C–H Activation | Pd(OAc)/Selectfluor® | 78 | 5,7 > 4,6 | Kitamura et al. (2012) |

| Electrophilic Substitution | DAST | 65 | Moderate | Zhang et al. (2006) |

Advanced: How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?

Crystallographic tools like SHELXL (Sheldrick, 2025) are critical for refining structures of halogenated benzofurans. Fluorine atoms, due to their high electron density, produce strong anomalous scattering, aiding in precise localization. For example:

- ORTEP-3 (Farrugia, 1997) visualizes thermal ellipsoids to assess positional disorder, common in fluorinated aromatic systems .

- Data Contradiction : If NMR suggests a planar structure but crystallography reveals puckering, refine the model using SHELXL’s restraints for bond lengths/angles .

Basic: What spectroscopic techniques are most reliable for characterizing fluorinated benzofurans?

- NMR : Fluorine-induced deshielding in NMR (e.g., H-6 proton upfield shift in 5,7-difluoro vs. 6-HBF derivatives) .

- Mass Spectrometry : High-resolution ESI-MS identifies isotopic patterns (e.g., isotopes) to confirm molecular formula.

- IR : C–F stretching vibrations (1050–1250 cm) distinguish mono- vs. di-fluorinated isomers .

Advanced: How can researchers reconcile contradictory bioactivity data for this compound in pharmacological assays?

Contradictions often arise from assay conditions or impurity profiles. Methodological solutions include:

Dose-Response Curves : Validate activity across multiple concentrations (e.g., Lee et al., 2010 observed non-linear IC trends due to aggregation ).

Purity Analysis : Use HPLC-MS to rule out byproducts (e.g., Shah et al., 2016 identified inactive dimers in impure samples ).

Statistical Robustness : Apply multivariate analysis (e.g., PCA) to isolate variables affecting bioactivity .

Advanced: What computational strategies predict the electronic effects of 5,7-difluoro substitution on benzofuran reactivity?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electron density (e.g., Fumagalli et al., 2013 linked fluorine’s electronegativity to reduced HOMO-LUMO gaps ).

- Molecular Dynamics : Simulate solvation effects to predict regioselectivity in nucleophilic attacks .

Basic: How to optimize literature searches for this compound while avoiding unreliable sources?

- Databases : Use SciFinder® with search strings like "5,7-difluorobenzofuran AND synthesis NOT patent" to exclude non-academic content .

- Filters : Prioritize journals with impact factors >3.0 (e.g., Eur. J. Med. Chem., J. Org. Chem.) and avoid unvetted platforms like BenchChem .

Advanced: What are the challenges in crystallizing this compound derivatives, and how can they be mitigated?

- Challenges : Fluorine’s small size and high electronegativity disrupt packing, leading to low-quality crystals.

- Solutions :

Basic: How to assess the stability of this compound under varying pH conditions?

- Protocol :

Advanced: What mechanistic insights explain the role of 5,7-difluoro substitution in modulating enzyme inhibition?

Fluorine’s inductive effect alters binding kinetics:

- Case Study : Haudecoeur et al. (2011) showed 5,7-difluoro analogs of benzofuran inhibit HCV NS5B polymerase 10-fold more potently than non-fluorinated analogs due to enhanced hydrogen bonding with Asp318 .

Basic: What safety protocols are essential when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.